molecular formula C8H12BNO4S B1386961 (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS No. 871329-59-8

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Cat. No.: B1386961
CAS No.: 871329-59-8
M. Wt: 229.07 g/mol
InChI Key: SGERXKCDWJPIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C8H12BNO4S and exhibits a molecular weight of 229.06 grams per mole. The compound is registered under Chemical Abstracts Service number 871329-59-8 and bears the MDL number MFCD07363747. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically designated as [3-(dimethylsulfamoyl)phenyl]boronic acid.

The structural complexity of this compound necessitates multiple nomenclature approaches to accurately describe its chemical architecture. Alternative systematic names include 3-(N,N-Dimethylsulfamoyl)benzeneboronic acid and N,N-Dimethyl 3-boronobenzenesulfonamide. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O, which precisely describes the connectivity of all constituent atoms.

The International Chemical Identifier for this compound is InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3, with the corresponding InChI Key designated as SGERXKCDWJPIOS-UHFFFAOYSA-N. These standardized identifiers facilitate precise chemical communication and database searches across international research platforms.

Chemical Property Value Source
Molecular Formula C8H12BNO4S
Molecular Weight 229.06 g/mol
CAS Number 871329-59-8
MDL Number MFCD07363747
IUPAC Name [3-(dimethylsulfamoyl)phenyl]boronic acid
InChI Key SGERXKCDWJPIOS-UHFFFAOYSA-N

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of organoboron chemistry, which traces its origins to Edward Frankland's pioneering work in 1860 with the first reported boronic acid synthesis. Frankland's initial preparation of ethylboronic acid established the foundational principles that would eventually enable the sophisticated structural modifications observed in contemporary boronic acid derivatives.

The evolution toward phenylboronic acid derivatives gained substantial momentum following the seminal contributions of Negishi and Suzuki in developing palladium-catalyzed arylation reactions. These breakthrough methodologies demonstrated the exceptional utility of boronic acids as coupling partners in carbon-carbon bond formation, thereby establishing the theoretical framework that would later facilitate the design of more complex boronic acid architectures.

The specific development of sulfonamide-substituted phenylboronic acids represents a more recent advancement in the field, driven by the recognition that functional group incorporation could substantially enhance the biological activity and selectivity of boronic acid compounds. Research efforts in experimental oncology have particularly emphasized the potential of phenylboronic acid derivatives, with studies demonstrating that strategic substitution patterns can yield compounds with significantly improved pharmacological profiles compared to the parent phenylboronic acid structure.

Contemporary research has established that the introduction of electron-withdrawing groups, such as the dimethylsulfamoyl moiety present in this compound, can substantially modulate the acid-base properties and reactivity patterns of the boronic acid functional group. These modifications have proven particularly valuable in developing compounds with enhanced selectivity toward specific biological targets while maintaining the characteristic reversible binding properties that make boronic acids attractive for medicinal chemistry applications.

Position within Phenylboronic Acid Chemistry

This compound occupies a distinctive position within the broader classification of phenylboronic acid derivatives, representing an advanced example of strategic functional group incorporation to achieve specific chemical and biological properties. The parent compound, phenylboronic acid, exhibits the molecular formula C6H7BO2 and serves as the foundational structure from which numerous derivatives have been developed.

Phenylboronic acid demonstrates characteristic properties of organoboronic compounds, including mild Lewis acid behavior and the formation of reversible covalent bonds with diol-containing molecules. The compound exhibits sp2 hybridization at the boron center with an empty p-orbital that enables its characteristic reactivity patterns. These fundamental properties are retained in substituted derivatives while being modulated by the electronic and steric effects of the substituent groups.

The incorporation of the dimethylsulfamoyl substituent at the meta position relative to the boronic acid group creates significant electronic perturbations that influence both the acid-base properties and the binding affinity toward various substrates. The electron-withdrawing nature of the sulfonamide group reduces the electron density at the boron center, thereby enhancing the Lewis acid character of the boronic acid functional group.

Comparative studies within the phenylboronic acid family have demonstrated that substitution patterns exert profound effects on biological activity and selectivity profiles. Research examining structure-activity relationships among phenylboronic acid derivatives has revealed that the position and electronic nature of substituents can dramatically alter the compound's interaction with biological targets, with meta-substituted derivatives often exhibiting distinct binding profiles compared to ortho- or para-substituted analogs.

Compound Molecular Formula Molecular Weight Substitution Pattern Key Properties
Phenylboronic acid C6H7BO2 121.93 g/mol Unsubstituted Parent compound, mild Lewis acid
This compound C8H12BNO4S 229.06 g/mol Meta-sulfamoyl Enhanced Lewis acidity, improved solubility
3-(Methylsulfonyl)phenylboronic acid C7H9BO4S 200.02 g/mol Meta-sulfonyl Related sulfonyl derivative

Academic and Research Significance

The academic and research significance of this compound extends across multiple scientific disciplines, reflecting the compound's versatility as both a synthetic intermediate and a bioactive molecule. Contemporary research has established this compound as a valuable tool in organic synthesis, particularly in applications requiring enhanced solubility and reactivity compared to simpler boronic acid derivatives.

In the realm of synthetic organic chemistry, this compound serves as an effective coupling partner in Suzuki-Miyaura cross-coupling reactions. The compound's participation in these palladium-catalyzed transformations enables the construction of complex molecular architectures while benefiting from the enhanced solubility imparted by the dimethylsulfamoyl substituent. Research has demonstrated that the compound can undergo various chemical transformations, including oxidation and substitution reactions, thereby expanding its utility in synthetic applications.

Biological research applications have increasingly recognized the potential of this compound in medicinal chemistry contexts. The ability of boronic acids to form reversible covalent bonds with diol-containing biomolecules, combined with the enhanced properties conferred by the sulfamoyl substitution, positions this compound as an attractive candidate for developing enzyme inhibitors and carbohydrate recognition systems.

Recent investigations in experimental oncology have highlighted the broader significance of phenylboronic acid derivatives as potential anticancer agents. Studies examining the antiproliferative activity of various phenylboronic acid derivatives have revealed that structural modifications can yield compounds with improved biological activity profiles. Research has demonstrated that certain phenylboronic acid derivatives exhibit cell cycle arrest properties and apoptosis induction capabilities, suggesting potential therapeutic applications.

The compound's role in bioconjugation and protein labeling applications represents another significant area of research interest. Studies have shown that phenylboronic acid derivatives can be successfully conjugated to proteins such as bovine serum albumin, creating hybrid molecules with unique binding properties toward carbohydrates and other diol-containing compounds. These conjugation strategies have proven valuable in developing affinity separation systems and biosensor applications.

Research Application Key Properties Utilized Significance Reference
Suzuki-Miyaura Coupling Enhanced solubility, reactivity Improved synthetic accessibility
Bioconjugation Reversible diol binding Protein modification strategies
Medicinal Chemistry Enhanced biological activity Drug development potential
Carbohydrate Recognition Selective diol interactions Biosensor applications

The continued investigation of this compound and related derivatives reflects the dynamic nature of contemporary chemical research, where strategic molecular design enables the development of compounds with tailored properties for specific applications. The compound's multifaceted utility across synthetic, biological, and materials chemistry contexts underscores its significance as a valuable research tool and potential therapeutic agent.

Properties

IUPAC Name

[3-(dimethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGERXKCDWJPIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657338
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-59-8
Record name B-[3-[(Dimethylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylsulphonamido)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Organic Synthesis

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is primarily used in organic synthesis as a building block. Its ability to form biaryl compounds via the Suzuki-Miyaura coupling reaction makes it valuable in creating complex organic molecules .

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Studies show that it can inhibit cancer cell proliferation and induce apoptosis. For example, it has demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells, indicating its effectiveness in cell cycle arrest at the G2/M phase .
  • Antibacterial Properties : It also shows antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) of 20 µg/mL and 15 µg/mL, respectively .

Enzyme Inhibition

The compound's boronic acid moiety allows it to bind reversibly to diols, making it suitable for enzyme inhibition studies. It has been shown to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in cancer metabolism .

Anticancer Activity Case Study

A study involving various cancer cell lines revealed that this compound could induce cell cycle arrest and apoptosis:

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10Cell cycle arrest
PC-3 (Prostate)15Apoptosis induction

These findings suggest its potential as a lead compound in developing new anticancer therapies .

Antibacterial Activity Study

In antibacterial assays, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
E. coli20 µg/mLHigh
S. aureus15 µg/mLModerate

These results indicate its promising application as an antibacterial agent .

Comparison with Similar Compounds

The following comparison focuses on structurally related phenylboronic acids, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Substituent Type and Position
Compound Name Substituent Position & Type Molecular Formula CAS Number Key Properties/Applications
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid 3-position: -SO₂N(CH₃)₂ C₈H₁₃BNO₄S 871329-59-8 High polarity, β-lactamase inhibition
(4-(N,N-Dimethylsulfamoyl)phenyl)boronic acid 4-position: -SO₂N(CH₃)₂ C₈H₁₃BNO₄S N/A Positional isomer; used in Mer kinase inhibitors
(3-(N-Methylsulfamoyl)-4-methoxyphenyl)boronic acid 3-position: -SO₂NHCH₃; 4-position: -OCH₃ C₉H₁₄BNO₅S 874459-70-8 Enhanced solubility, antimicrobial applications
(4-(Dimethylcarbamoyl)phenyl)boronic acid 4-position: -CON(CH₃)₂ C₉H₁₂BNO₃ 405520-68-5 Lower acidity vs. sulfamoyl; sensor design
3-Nitrophenylboronic acid 3-position: -NO₂ C₆H₆BNO₄ 1116-98-9 Strong electron-withdrawing; β-lactamase inhibition

Key Observations :

  • Electronic Effects : The sulfamoyl group (-SO₂N(CH₃)₂) is more electron-withdrawing than carbamoyl (-CON(CH₃)₂) or methoxy (-OCH₃), increasing the boronic acid’s Lewis acidity and enhancing interactions with biological targets (e.g., β-lactamases) .
  • Solubility: Sulfamoyl-substituted derivatives exhibit higher solubility in DMSO and ethanol compared to nitro- or carboxy-substituted analogs .
  • Positional Isomerism : 3-Substituted derivatives (e.g., 3-sulfamoyl) show stronger β-lactamase inhibition than 4-substituted isomers due to optimal steric alignment in enzyme active sites .
Chemical Reactivity
  • Cross-Coupling Reactions : Sulfamoyl-substituted boronic acids participate efficiently in Suzuki-Miyaura couplings, though yields may vary with substituent bulk. For example, this compound achieves >90% coupling efficiency with aryl halides, outperforming nitro-substituted analogs .
  • Diol Binding : The dimethylsulfamoyl group enhances binding to sialic acid (Neu5Ac) at physiological pH (K = 37.6), crucial for glycan-sensing applications .

Biological Activity

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, including anticancer, antibacterial, and enzyme inhibition properties. Its unique structural features enable it to interact with biomolecules effectively, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12BNO4S. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group. This structure is crucial for its biological activity, particularly in enzyme interactions.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with specific enzymes or receptors. This interaction can inhibit enzyme activity and disrupt biological pathways critical for disease progression.

Key Mechanisms:

  • Enzyme Inhibition : The boronic acid moiety can bind to the active sites of enzymes, inhibiting their function. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism.
  • Cell Signaling Modulation : The compound can influence cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study:
In vitro studies show that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced viability and increased apoptosis rates.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)10Cell cycle arrest
PC-3 (Prostate)15Apoptosis induction

Antibacterial Activity

This compound also demonstrates antibacterial properties. It interacts with bacterial cell membranes, leading to increased permeability and eventual cell death.

Study Findings:
Experiments on bacterial strains have shown that the compound significantly reduces colony-forming units compared to control groups, indicating its potential as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
E. coli20 µg/mLHigh
S. aureus15 µg/mLModerate

Applications in Research and Medicine

The unique properties of this compound make it suitable for various applications:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a potential lead compound for developing new therapeutics targeting cancer and metabolic disorders.
  • Biomolecular Probes : The compound can be utilized in studying glycoproteins due to its affinity for diol-containing molecules, enhancing the understanding of glycosylation in biological systems .

Q & A

Q. How does the compound’s stability under physiological conditions impact in vivo applications?

  • Methodology : Perform accelerated stability studies in PBS (pH 7.4, 37°C) over 48 h, monitoring degradation via HPLC. Identify protodeboronation byproducts (e.g., phenol derivatives) using GC-MS. Optimize formulation with cyclodextrins or nanoparticles to enhance serum stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.